Arginine, N(G)-nitro-

Catalog No.
S537279
CAS No.
2149-70-4
M.F
C6H13N5O4
M. Wt
219.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arginine, N(G)-nitro-

CAS Number

2149-70-4

Product Name

Arginine, N(G)-nitro-

IUPAC Name

2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid

Molecular Formula

C6H13N5O4

Molecular Weight

219.20 g/mol

InChI

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)

InChI Key

MRAUNPAHJZDYCK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N omega Nitro L Arginine, N omega-Nitro-L-Arginine, N(G)-Nitroarginine, N(omega)-Nitroarginine, NG Nitro L Arginine, NG Nitroarginine, NG-Nitro-L-Arginine, NG-Nitroarginine, Nitroarginine, NO2Arg, NOARG, omega Nitroarginine, omega-Nitro-L-Arginine, N, omega-Nitroarginine

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-]

The exact mass of the compound Nitroarginine is 219.09675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Arginine, N(G)-nitro- (commonly known as L-NNA or Nω-nitro-L-arginine, CAS 2149-70-4) is a highly potent, competitive inhibitor of nitric oxide synthase (NOS). Unlike its widely utilized methyl ester prodrug (L-NAME), L-NNA is the active inhibitory moiety that binds directly to the NOS active site. It exhibits a time-dependent, slowly reversible binding profile with constitutive NOS isoforms (eNOS and nNOS) and a rapidly reversible interaction with inducible NOS (iNOS) [1]. For procurement and assay design, L-NNA serves as the definitive baseline compound for esterase-independent NO pathway suppression, offering precise control in biochemical, structural, and cell-free pharmacological models where prodrug conversion is unreliable or absent.

A common procurement error is substituting L-NNA with L-NAME (Nω-nitro-L-arginine methyl ester) purely for the latter's superior aqueous solubility. While L-NAME dissolves readily in water, it is fundamentally a prodrug that possesses only weak intrinsic NOS inhibitory activity; it relies entirely on ubiquitous cellular esterases to be hydrolyzed into the active L-NNA molecule [1]. In purified enzyme assays, cell-free lysates, structural biology studies, or tissues with variable esterase expression, substituting L-NNA with L-NAME results in falsely low inhibition, delayed onset of action, and irreproducible data . Buyers must procure L-NNA directly when immediate, esterase-independent target engagement is required, despite the need for optimized solvation protocols.

Esterase-Independent Target Engagement (L-NNA vs. L-NAME)

L-NNA is the direct, active inhibitory moiety for NOS enzymes, whereas L-NAME is a prodrug that requires enzymatic cleavage. In biological systems lacking sufficient esterase activity—such as purified enzyme preparations or specific cell-free homogenates—L-NAME exhibits weak or negligible direct inhibition. L-NNA, by contrast, immediately engages the target, providing direct and absolute control over NOS blockade without relying on variable metabolic conversion rates [1].

Evidence DimensionRequirement for enzymatic prodrug conversion
Target Compound DataL-NNA: Active immediately (direct NOS binding)
Comparator Or BaselineL-NAME: Requires hydrolysis by cellular esterases to become fully active
Quantified DifferenceL-NNA provides 100% esterase-independent inhibition, whereas L-NAME is a weak inhibitor until metabolically converted
ConditionsPurified enzyme assays and cell-free systems

Procuring L-NNA is mandatory for in vitro biochemical assays where cellular esterases are absent, ensuring accurate and reproducible NOS inhibition.

Isoform-Selective Binding Affinity (eNOS/nNOS vs. iNOS)

L-NNA demonstrates a distinct selectivity profile for constitutive NOS isoforms over the inducible isoform. Quantitative binding assays reveal that L-NNA inhibits nNOS and eNOS with Ki values of 0.61 μM and 0.72 μM, respectively, while exhibiting a significantly lower affinity for iNOS (Ki = 4.28 μM) . This ~6 to 7-fold selectivity window allows researchers to preferentially suppress endothelial and neuronal NO production at sub-micromolar concentrations, a precision not achievable with non-selective pan-NOS inhibitors [1].

Evidence DimensionInhibition Constant (Ki)
Target Compound DataL-NNA: 0.61 μM (nNOS), 0.72 μM (eNOS)
Comparator Or BaselineL-NNA against iNOS: 4.28 μM
Quantified Difference~6.0 to 7.0-fold higher binding affinity for constitutive NOS (nNOS/eNOS) over inducible NOS (iNOS)
ConditionsPurified NOS isoform assays

Enables precise pharmacological titration to isolate constitutive NO signaling pathways without completely abolishing immune-driven iNOS activity.

Aqueous Solubility and Formulation Constraints (L-NNA vs. L-NAME HCl)

A critical procurement consideration between L-NNA and its prodrug L-NAME is their divergent solubility profiles. L-NNA is limited by poor aqueous solubility, achieving approximately 1 mg/mL (~4 mmol/L) in PBS at neutral pH . In stark contrast, the hydrochloride salt of L-NAME can achieve aqueous concentrations exceeding 50 mg/mL . Consequently, while L-NNA is the necessary choice for direct enzyme assays, buyers must plan for organic solvent stock preparation (e.g., DMSO) or low-concentration aqueous buffers, whereas L-NAME is preferred for high-dose in vivo systemic administration where high aqueous solubility is paramount.

Evidence DimensionMaximum Aqueous Solubility (Neutral pH / Water)
Target Compound DataL-NNA: ~1 mg/mL (approx. 4 mmol/L)
Comparator Or BaselineL-NAME HCl: >50 mg/mL
Quantified Difference>50-fold higher aqueous solubility for the L-NAME prodrug compared to active L-NNA
ConditionsPBS (pH 7.2) or standard aqueous media at room temperature

Dictates vehicle selection and limits the maximum achievable aqueous concentration, forcing a choice between direct activity (L-NNA) and ease of high-dose formulation (L-NAME).

Purified NOS Enzyme Kinetics and Structural Biology

Because L-NNA does not require esterase-mediated cleavage to become active, it is the mandatory choice for cell-free enzyme kinetic assays, X-ray crystallography, and direct binding studies of NOS isoforms. Using L-NAME in these scenarios would result in negligible inhibition and failed structural resolution [1].

Isoform-Selective Pathway Deconvolution in Vascular Models

Leveraging its ~7-fold selectivity for eNOS/nNOS over iNOS, L-NNA is optimally deployed in vascular and neuronal tissue models to isolate constitutive nitric oxide signaling. By titrating L-NNA at sub-micromolar concentrations, researchers can suppress baseline endothelial NO production without interfering with macrophage-driven iNOS responses .

In Vitro Cell-Free Lysate Screening

In high-throughput screening or biochemical assays utilizing cell lysates where esterase activity may be denatured, diluted, or highly variable, L-NNA provides consistent, immediate target engagement. It eliminates the metabolic bottleneck of prodrug conversion, ensuring that measured NO suppression directly correlates with inhibitor concentration [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

-3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

219.09675391 Da

Monoisotopic Mass

219.09675391 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O8V7H6P2J

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

2149-70-4

Wikipedia

Nitroarginine

General Manufacturing Information

L-Ornithine, N5-[imino(nitroamino)methyl]-: ACTIVE

Dates

Last modified: 08-15-2023
1: Moon IJ, Kim KR, Chu HS, Kim SH, Chung WH, Cho YS, Hong SH. N-acetylcysteine and N-nitroarginine methyl ester attenuate Carboplatin-induced ototoxicity in dissociated spiral ganglion neuron cultures. Clin Exp Otorhinolaryngol. 2011 Mar;4(1):11-7. Epub 2011 Mar 17. PubMed PMID: 21461057; PubMed Central PMCID: PMC3062221.
2: Delgado E, Marques-Neves C, Rocha I, Sales-Luís J, Silva-Carvalho L. L-arginine and L-nitroarginine methylester effects on vasomotion in isolated rabbit eyes. Ophthalmic Res. 2010;43(3):113-21. Epub 2009 Oct 29. PubMed PMID: 19887876.
3: Ozel H, Yuksel BC, Berkem H, Avsar FM, Guler G, Iskit AB, Guc MO, Hengirmen S. The effects of L-NG-nitroarginine in a zymosan-induced multiple organ dysfunction syndrome model. Eur Surg Res. 2009;43(2):211-8. Epub 2009 Jun 24. PubMed PMID: 19556797.
4: Le Nguyen YH, Winkler JR, Gray HB. Probing heme coordination states of inducible nitric oxide synthase with a ReI(imidazole-alkyl-nitroarginine) sensitizer-wire. J Phys Chem B. 2007 Jun 21;111(24):6628-33. Epub 2007 May 31. PubMed PMID: 17536854; PubMed Central PMCID: PMC2596599.
5: Fontana L, Souza AS, Del Bel EA, Oliveira RM. Ginkgo biloba leaf extract (EGb 761) enhances catalepsy induced by haloperidol and L-nitroarginine in mice. Braz J Med Biol Res. 2005 Nov;38(11):1649-54. Epub 2005 Oct 26. PubMed PMID: 16258634.
6: Goto T, Ohnomi S, Khedara A, Kato N, Ogawa H, Yanagita T. Feeding the nitric oxide synthase inhibitor L-N(omega)nitroarginine elevates serum very low density lipoprotein and hepatic triglyceride synthesis in rats. J Nutr Biochem. 1999 May;10(5):274-8. PubMed PMID: 15539300.
7: Flinspach M, Li H, Jamal J, Yang W, Huang H, Silverman RB, Poulos TL. Structures of the neuronal and endothelial nitric oxide synthase heme domain with D-nitroarginine-containing dipeptide inhibitors bound. Biochemistry. 2004 May 11;43(18):5181-7. PubMed PMID: 15122883.
8: Wang LJ, Zhou SX, Sun CK. [Effects of L-nitroarginine on the recovery of traumatic facial paralysis]. Zhonghua Kou Qiang Yi Xue Za Zhi. 2003 Nov;38(6):447-9. Chinese. PubMed PMID: 14703481.
9: Riganti C, Aldieri E, Bergandi L, Miraglia E, Costamagna C, Bosia A, Ghigo D. Nitroarginine methyl ester and canavanine lower intracellular reduced glutathione. Free Radic Biol Med. 2003 Nov 15;35(10):1210-6. PubMed PMID: 14607520.
10: Huang H, Martásek P, Roman LJ, Silverman RB. Synthesis and evaluation of dipeptide amides containing N omega-nitroarginine and D-2,4-diaminobutyric acids as inhibitors of neuronal nitric oxide synthase. J Enzyme Inhib. 2001;16(3):233-9. PubMed PMID: 11697043.

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